4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine
Overview
Description
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine is a useful research compound. Its molecular formula is C11H7ClF3N3O2S and its molecular weight is 337.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine is bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . The interaction of the compound with its target results in the attenuation of secondary metabolism in bacteria .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria . This is because PPTases are involved in a post-translational modification that is crucial for the viability and virulence of bacteria . Therefore, the inhibition of these enzymes can thwart bacterial growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . .
Result of Action
The action of this compound results in the attenuation of secondary metabolism in bacteria, thereby thwarting bacterial growth . It has been found to possess antibacterial activity, even in the absence of a rapid cytotoxic response in human cells . In fact, it has been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .
Biochemical Analysis
Biochemical Properties
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferase without affecting the human orthologue . This selective inhibition is crucial for its potential use as an antibacterial agent. Additionally, this compound interacts with other biomolecules, such as proteins involved in secondary metabolism, thereby attenuating bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits the production of metabolites dependent on Sfp-phosphopantetheinyl transferase, leading to reduced bacterial growth and virulence . In human cells, the compound does not induce rapid cytotoxic responses, indicating its potential for selective antibacterial activity without harming human cells . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial systems, where it disrupts essential biochemical processes required for cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of phosphopantetheinyl transferase, inhibiting its activity and preventing the post-translational modification of carrier proteins . This inhibition disrupts the synthesis of essential metabolites, leading to bacterial growth attenuation . Additionally, the compound’s structure allows it to interact with other biomolecules, further enhancing its inhibitory effects on bacterial metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against phosphopantetheinyl transferase for extended periods . Degradation products may form over time, potentially affecting its long-term efficacy . In in vitro and in vivo studies, the compound’s long-term effects on cellular function include sustained inhibition of bacterial growth and reduced virulence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects may be observed, including potential adverse effects on non-target cells . Threshold effects are also noted, where a minimum concentration is required to achieve significant antibacterial activity .
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as phosphopantetheinyl transferase, affecting the metabolic flux and levels of metabolites dependent on this enzyme . The presence of the trifluoromethyl and methanesulfonyl groups in its structure influences its metabolic stability and interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its biochemical effects .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfonylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2S/c1-21(19,20)10-16-3-2-8(18-10)9-7(12)4-6(5-17-9)11(13,14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBPHZLIYKIBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.